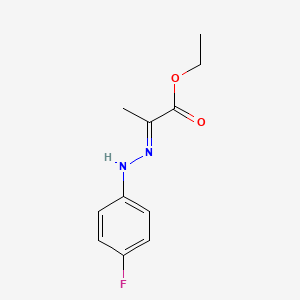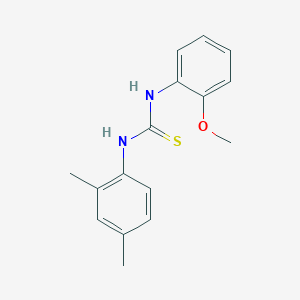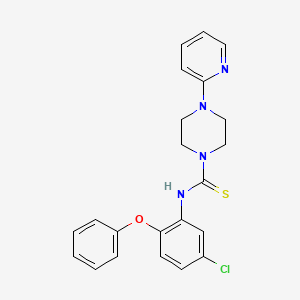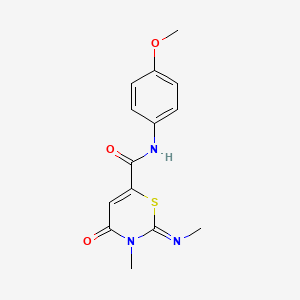
Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is an organic compound characterized by the presence of a propanoic acid ester group and a 4-fluorophenylhydrazono moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester typically involves the reaction of ethyl propanoate with 4-fluorophenylhydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction efficiency and reduce by-products is also common. Purification of the final product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated hydrazones on biological systems. Its interactions with enzymes and other proteins can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of these derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.
作用机制
The mechanism by which propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, while the fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-(4-chlorophenylhydrazono)-, ethyl ester
- Propanoic acid, 2-(4-bromophenylhydrazono)-, ethyl ester
- Propanoic acid, 2-(4-methylphenylhydrazono)-, ethyl ester
Uniqueness
Compared to its analogs, propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H13FN2O2 |
|---|---|
分子量 |
224.23 g/mol |
IUPAC 名称 |
ethyl (2E)-2-[(4-fluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13FN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8+ |
InChI 键 |
PKYKPEGGKHVOMC-MDWZMJQESA-N |
手性 SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)F)/C |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862665.png)

![Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B10862672.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862676.png)
![10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862677.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862679.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10862686.png)
![3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862702.png)
![3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862716.png)
![N-[3-(dimethylamino)propyl]-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10862717.png)
![4-({[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B10862727.png)


